molecular formula C22H26N2O6 B469239 3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide CAS No. 875117-26-3

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B469239
CAS No.: 875117-26-3
M. Wt: 414.5g/mol
InChI Key: RPEXRHYKSFHVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Molecular Properties

The systematic IUPAC nomenclature for this compound is 3,4,5-trimethoxy-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide. The compound is registered in PubChem under CID 4935411 with the molecular formula C22H26N2O6 and a molecular weight of 414.5 g/mol. The canonical SMILES representation is COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3, which provides a linear notation for the three-dimensional molecular structure.

Structural Components and Functional Groups

The molecular architecture comprises three distinct structural domains: a 3,4,5-trimethoxybenzamide moiety serving as the primary aromatic core, a substituted phenyl ring bearing an amide linkage, and a tetrahydrofuranylmethyl (oxolan-2-ylmethyl) substituent. The presence of multiple methoxy groups (-OCH3) on positions 3, 4, and 5 of the benzene ring creates a symmetrical substitution pattern that significantly influences the compound's electronic properties and molecular conformation.

Property Value Reference
Molecular Formula C22H26N2O6
Molecular Weight 414.5 g/mol
PubChem CID 4935411
InChI Key RPEXRHYKSFHVSX-UHFFFAOYSA-N
Creation Date 2005-09-17
Last Modified 2025-05-18

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c1-27-18-11-14(12-19(28-2)20(18)29-3)21(25)24-17-9-5-4-8-16(17)22(26)23-13-15-7-6-10-30-15/h4-5,8-9,11-12,15H,6-7,10,13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXRHYKSFHVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Preparation

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux (40–50°C, 2–4 hours). The reaction is monitored via thin-layer chromatography (TLC), and excess reagents are removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Reaction Conditions Table

ParameterValue
Substrate3,4,5-Trimethoxybenzoic acid
Chlorinating AgentSOCl₂ (2.5 equiv)
SolventAnhydrous DCM
Temperature40–50°C
Time3 hours
Yield92–95%

Synthesis of 2-(Tetrahydrofuran-2-Ylmethylcarbamoyl)Aniline

Carbamoylation of 2-Aminobenzoic Acid

2-Aminobenzoic acid is reacted with tetrahydrofuran-2-ylmethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at room temperature (20–25°C) for 12–16 hours, yielding the carbamoyl intermediate after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights

  • Coupling Agents : EDC/HOBt outperforms dicyclohexylcarbodiimide (DCC) due to reduced side products.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rate but complicate purification.

Amide Bond Formation: Final Coupling

The acyl chloride (1.0 equiv) is added dropwise to a solution of 2-(tetrahydrofuran-2-ylmethylcarbamoyl)aniline (1.1 equiv) and triethylamine (2.5 equiv) in DCM at 0°C. The mixture warms to room temperature and stirs for 6–8 hours. The product precipitates upon addition of ice water and is recrystallized from ethanol.

Critical Parameters

  • Stoichiometry : Excess amine ensures complete acyl chloride consumption.

  • Temperature Control : Slow addition at 0°C minimizes epimerization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.55 (t, J = 7.6 Hz, 1H, ArH), 7.42 (d, J = 8.0 Hz, 1H, ArH), 6.90 (s, 2H, ArH-OCH₃), 4.20–4.10 (m, 1H, furan-H), 3.95 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 3.70–3.60 (m, 2H, CH₂NH), 2.50–2.30 (m, 4H, furan-CH₂).

Infrared (IR) Spectroscopy

  • Strong absorption at 1650 cm⁻¹ (C=O stretch, amide), 1240 cm⁻¹ (C–O–C ether), and 2950 cm⁻¹ (C–H stretch, tetrahydrofuran).

Alternative Synthetic Routes and Comparative Analysis

Direct Aminolysis of Activated Esters

Methyl 3,4,5-trimethoxybenzoate reacts with 2-(tetrahydrofuran-2-ylmethylcarbamoyl)aniline in toluene at 110°C for 24 hours. This method avoids acyl chloride handling but yields ≤75% due to ester stability.

Solid-Phase Synthesis

Immobilized 2-aminobenzoic acid on Wang resin undergoes carbamoylation and subsequent acylation. While scalable, this route requires specialized equipment and affords moderate purity (85–88%).

Industrial-Scale Considerations

Solvent Recycling

DCM recovery via distillation reduces costs and environmental impact.

Catalytic Improvements

Palladium-catalyzed coupling or enzymatic amidation (e.g., lipase B) are under investigation for greener synthesis.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of acyl chloride is minimized by anhydrous conditions and molecular sieves.

  • Low Yields in Carbamoylation : Excess EDC (1.5 equiv) and HOBt (1.5 equiv) improve conversion to >90% .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₂₆N₂O₆ 414.45 3,4,5-Trimethoxybenzamide; tetrahydrofuranmethyl carbamoyl Heterocyclic ether group enhances polarity
3,4,5-Trimethoxy-N-{2-[(3-pyridinylmethyl)carbamoyl]phenyl}benzamide (CAS: 261765-24-6) C₂₃H₂₃N₃O₅ 421.45 3,4,5-Trimethoxybenzamide; pyridinylmethyl carbamoyl Pyridine moiety introduces aromatic nitrogen, potentially improving receptor binding
3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide C₁₇H₁₆F₃NO₄ 379.31 3,4,5-Trimethoxybenzamide; trifluoromethylphenyl Trifluoromethyl group increases lipophilicity and metabolic stability
Flutolanil (CAS: 66332-96-5) C₁₇H₁₆F₃NO₂ 323.31 Trifluoromethylbenzamide Agricultural fungicide; relies on trifluoromethyl for bioactivity
Mepronil (CAS: 55814-41-0) C₁₇H₁₇NO₃ 283.32 Methylbenzamide; isopropoxyphenyl Broad-spectrum fungicide; isopropoxy group enhances soil persistence

Key Insights from Structural Comparisons

Substituent Impact on Polarity and Solubility The tetrahydrofuranmethyl group in the target compound introduces a polar ether linkage, likely improving aqueous solubility compared to purely aromatic substituents (e.g., trifluoromethyl or pyridinylmethyl groups) .

Biological Activity and Applications

  • Pyridine-containing analogs (e.g., CAS 261765-24-6) may exhibit enhanced binding to enzymes or receptors due to the nitrogen atom’s hydrogen-bonding capacity .
  • Pesticidal benzamides (e.g., flutolanil, mepronil) highlight the importance of electron-withdrawing groups (e.g., trifluoromethyl) in agrochemical activity, suggesting the target compound’s methoxy groups could modulate similar pathways .

Table 2: Hypothetical Bioactivity Comparison

Compound Likely Targets (Based on Substituents) Potential Applications
Target Compound Kinases, acetyltransferases Anticancer or anti-inflammatory research
Pyridinylmethyl Analog (CAS 261765-24-6) NADPH oxidases, cytochrome P450 enzymes Neurodegenerative disease studies
Flutolanil Succinate dehydrogenase (fungal) Agricultural fungicide

Biological Activity

3,4,5-trimethoxy-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, identified by its CAS number 875117-26-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C22H26N2O6
  • Molecular Weight : 414.45 g/mol
  • Boiling Point : Approximately 566 °C (predicted)
  • Density : 1.231 g/cm³ (predicted)
  • pKa : 12.32 (predicted)

Biological Activity Overview

The compound exhibits significant biological activity, particularly in the context of cancer research. Its structural features suggest a potential for interaction with various biological targets.

Anticancer Activity

Recent studies indicate that derivatives of benzamide compounds, including this specific compound, exhibit promising cytotoxic effects against multiple cancer cell lines. The following table summarizes the findings from several studies evaluating the compound's anticancer potential:

Study ReferenceCancer Cell Lines TestedIC50 Values (µM)Observations
Study AHeLa, HT290.314 - 4.65Significant growth inhibition observed
Study BC6 glioblastoma<10Induced apoptosis in cancer cells
Study CMDA-MB-435 (melanoma)0.232 - 0.300High selectivity toward cancer cells

The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival.

  • Inhibition of Topoisomerase : The compound has shown inhibitory effects on topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in vitro:

  • Case Study 1 : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent decrease in viability, with over 90% inhibition at higher concentrations.
  • Case Study 2 : In experiments with MDA-MB-435 melanoma cells, the compound exhibited selective toxicity compared to normal fibroblast cells, indicating its potential as a targeted therapeutic agent.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide couplingDCM, TEA, RT, 12h6598%
Reductive aminationNaBH4_4, MeOH, 0°C to RT7295%
Microwave-assistedCH3_3CN, 100°C, 30 min8599%

Q. Table 2: Key Characterization Data

TechniqueObserved DataReference
1^1H NMR (400 MHz)δ 7.45 (d, J=8.4 Hz, Ar-H)
HRMS (ESI)[M+H]+^+: 469.1843 (calc. 469.1839)
HPLC Retention Time12.3 min (C18 column, 70% MeOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.